Iprotiazem Iprotiazem
Brand Name: Vulcanchem
CAS No.: 105118-13-6
VCID: VC20739397
InChI: InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1
SMILES: CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula: C37H49N3O5S
Molecular Weight: 647.9 g/mol

Iprotiazem

CAS No.: 105118-13-6

Cat. No.: VC20739397

Molecular Formula: C37H49N3O5S

Molecular Weight: 647.9 g/mol

* For research use only. Not for human or veterinary use.

Iprotiazem - 105118-13-6

CAS No. 105118-13-6
Molecular Formula C37H49N3O5S
Molecular Weight 647.9 g/mol
IUPAC Name (2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one
Standard InChI InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1
Standard InChI Key JSLZUBLGGPEVQN-DIPNUNPCSA-N
Isomeric SMILES CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
SMILES CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
Canonical SMILES CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC

Chemical Structure and Properties

Molecular Structure

Iprotiazem possesses a complex three-dimensional structure with multiple functional groups. The IUPAC name, (2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one, reflects this complexity. The molecule contains a benzothiazin-3-one core structure with multiple substituents including a trimethoxyphenyl group connected via a piperazine ring system . The presence of the (2R) designation indicates stereochemistry at the 2-position, which is crucial for its biological activity and receptor interactions.

The compound features several key structural elements:

  • A 1,4-benzothiazin-3-one ring system

  • A piperazine ring that serves as a connecting unit

  • A trimethoxyphenyl moiety

  • Multiple alkyl substituents including methyl and isopropyl groups

  • A butoxy linker chain

Physical and Chemical Properties

Iprotiazem's physical and chemical properties are influenced by its complex structure. Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC37H49N3O5S
Molecular Weight647.9 g/mol
Physical StateSolid (presumed based on structure)
StereochemistryContains R stereocenter
Functional GroupsPiperazine, ether, ketone, trimethoxyphenyl
Hydrogen Bond AcceptorsMultiple (O and N atoms)
Hydrogen Bond DonorsLimited
Rotatable BondsMultiple

The presence of both hydrophilic and hydrophobic regions within the molecule suggests that Iprotiazem may exhibit interesting solubility behavior, potentially being soluble in both polar and non-polar solvents to varying degrees .

Identifiers and Nomenclature

Common Names and Synonyms

Iprotiazem is known by several names and identifiers in scientific literature and chemical databases. These include:

  • Iprotiazem (International Nonproprietary Name, INN)

  • Iprotiazem [INN]

  • Iprotiazumum (Latin form)

  • (+)-(R)-2-Isopropyl-4-methyl-2-(o-(4-(4-(3,4,5-trimethoxyphenethyl)-1-piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3(4H)-one (extended chemical name)

This consistency in nomenclature across different systems helps researchers accurately identify and reference the compound in scientific literature.

Registry Numbers and Database Identifiers

Iprotiazem is cataloged in multiple chemical databases with unique identifiers that facilitate cross-referencing and data retrieval. The table below summarizes these identifiers:

Database/RegistryIdentifier
CAS Registry Number105118-13-6
PubChem CID195131
UniChem3VPX99Q2D7
ChEMBLCHEMBL2105875
DSSTox Substance IDDTXSID20883155
NCI Thesaurus CodeC81678
WikidataQ27258097
Nikkaji NumberJ367.477K

These identifiers are essential for researchers seeking to access comprehensive information about Iprotiazem across different scientific databases and platforms .

Structural Representation and Analysis

Two-Dimensional and Three-Dimensional Structure

Iprotiazem's structure can be represented in both two-dimensional and three-dimensional formats. The two-dimensional structure highlights the connectivity of atoms and functional groups, while three-dimensional models provide insights into the spatial arrangement of atoms, which is crucial for understanding its potential interactions with biological targets.

The compound's InChI representation (InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1) provides a complete and standardized chemical identifier that encodes its structural information in a way that is machine-readable and universally recognized .

SMILES Notation

The SMILES (Simplified Molecular-Input Line-Entry System) notation for Iprotiazem is:
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC

This linearized notation encodes the two-dimensional structure of the molecule and is widely used in computational chemistry and cheminformatics .

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